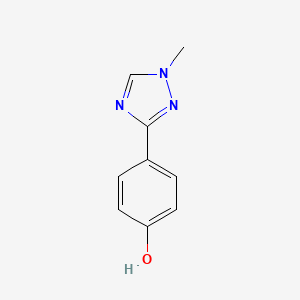

![molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8](/img/structure/B1460029.png)

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Overview

Description

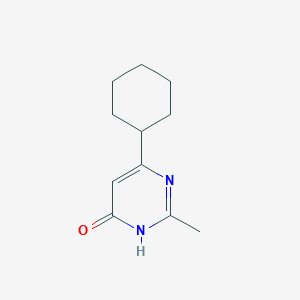

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound with the formula C10H9NO4 . It has a molecular weight of 207.18 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate consists of 15 heavy atoms, 9 of which are aromatic . It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis

The synthesis of 3,4,5-trisubstituted isoxazole derivatives, which could potentially include Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, has been reported to be achieved from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Physical And Chemical Properties Analysis

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate has a molar refractivity of 52.12 and a topological polar surface area (TPSA) of 72.56 Ų . It has a lipophilicity log Po/w (iLOGP) of 2.07 . The compound is soluble, with a solubility of 0.561 mg/ml or 0.00271 mol/l .Scientific Research Applications

Synthesis and Regiospecific Deoxygenation : This compound has been utilized in the preparation of ethyl 4-hydroxy-2,3-dimethylbenzoate through deoxygenation processes, indicating its potential in organic synthesis and chemical transformations (Bartlett et al., 1983).

Formation of Heterocyclic Compounds : It's used in the formation of various heterocyclic compounds like isoxazolo[3,4-b]pyridine and pyrano[2,3-b]pyridine, showcasing its role in the synthesis of complex organic structures (Harb et al., 1989).

Carboxylation Reactions : The compound has been employed in carboxylation reactions for the synthesis of hydroxybenzoic and hydroxynaphthoic acids, indicating its application in creating compounds with broad practical use, including pharmaceuticals (Suerbaev et al., 2015).

Conversion into Isoxazole and Pyrazole Derivatives : Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate can be transformed into isoxazole and pyrazole derivatives, further expanding its use in the synthesis of varied chemical entities (Vicentini et al., 2000).

Isoxazole-Oxazole Ring Transformation : This compound plays a role in isoxazole-oxazole ring transformations, a process important in organic chemistry for creating diverse molecular structures (Doleschall & Seres, 1988).

Synthesis of Novel Thiopyrano[3,4-d]Isoxazole Derivatives : It has been used in the synthesis of new thiopyrano[3,4-d]isoxazole heterocyclic systems, demonstrating its utility in developing novel chemical compounds (Siryi et al., 2015).

Antiinflammatory Activity Studies : Its derivatives have been studied for antiinflammatory activities, indicating potential medicinal applications (Abignente et al., 1983).

Lateral Lithiation in Organic Synthesis : The compound has been used in lateral lithiation processes, an important technique in organic synthesis (Zhou & Natale, 1998).

Regioselective Synthesis : It serves in the regioselective synthesis of complex chemical structures like methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles (Reddy & Nagaraj, 2008).

Synthesis of 2H-Chromene Derivatives and Cytotoxic Activity : Its derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, demonstrating its relevance in cancer research (Reddy et al., 2014).

Safety And Hazards

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, is a promising area of future research .

properties

IUPAC Name |

ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGDDLABXCFMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680914 | |

| Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate | |

CAS RN |

57764-50-8 | |

| Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)

![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)

![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)